7H-Perfluoro-2,6-dioxaoctane
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Overview
Description
7H-Perfluoro-2,6-dioxaoctane: is a fluorinated organic compound with the molecular formula C6HF13O2 and a molecular weight of 352.05 g/mol . It is characterized by its high thermal and chemical stability, which is attributed to the strong carbon-fluorine bonds present in its structure. This compound is part of the broader class of perfluorinated compounds, which are known for their unique properties such as low surface tension, high resistance to solvents, acids, and bases, and excellent dielectric properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Perfluoro-2,6-dioxaoctane typically involves the reaction of perfluorinated ethers with appropriate fluorinating agents under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally require the use of specialized equipment to handle the highly reactive and corrosive nature of the fluorinating agents .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that ensure high purity and yield. These processes often utilize continuous flow reactors and advanced purification techniques to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions: 7H-Perfluoro-2,6-dioxaoctane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other reactive species.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield perfluorinated alcohols or acids, while reduction reactions may produce perfluorinated hydrocarbons .
Scientific Research Applications
Chemistry: In chemistry, 7H-Perfluoro-2,6-dioxaoctane is used as a solvent and reagent in various organic synthesis reactions due to its unique properties .
Biology: In biological research, this compound is utilized in studies involving cell membranes and protein interactions, owing to its ability to interact with lipid bilayers without disrupting their structure .
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems and as a component in artificial blood substitutes due to its high oxygen solubility .
Industry: Industrially, this compound is used in the manufacture of high-performance coatings, lubricants, and surfactants. Its stability and resistance to harsh conditions make it ideal for applications in extreme environments .
Mechanism of Action
The mechanism of action of 7H-Perfluoro-2,6-dioxaoctane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, altering their function and activity. The compound’s high affinity for oxygen allows it to act as an oxygen carrier, which is particularly useful in medical applications such as artificial blood substitutes .
Comparison with Similar Compounds
Perfluorooctane: Another perfluorinated compound with similar properties but a different molecular structure.
Perfluorodecalin: Known for its use in medical applications as an oxygen carrier.
Perfluorotributylamine: Used in various industrial applications due to its stability and resistance to chemical degradation.
Uniqueness: 7H-Perfluoro-2,6-dioxaoctane stands out due to its unique combination of properties, including high thermal and chemical stability, low surface tension, and excellent dielectric properties. These characteristics make it particularly suitable for specialized applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C6HF13O2 |
---|---|
Molecular Weight |
352.05 g/mol |
IUPAC Name |
1,1,2,2,3,3-hexafluoro-1-(1,2,2,2-tetrafluoroethoxy)-3-(trifluoromethoxy)propane |
InChI |
InChI=1S/C6HF13O2/c7-1(2(8,9)10)20-4(13,14)3(11,12)5(15,16)21-6(17,18)19/h1H |
InChI Key |
JPMFKQBIYVBUAD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
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